molecular formula C11H14O2 B154716 alpha,alpha-Dimethylphenethyl formate CAS No. 10058-43-2

alpha,alpha-Dimethylphenethyl formate

Cat. No. B154716
CAS RN: 10058-43-2
M. Wt: 178.23 g/mol
InChI Key: CFSCYYFRHIBXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,alpha-Dimethylphenethyl formate (ADMPF) is a chemical compound that belongs to the class of formates. It is a colorless liquid with a pleasant odor and is commonly used in the fragrance industry. However, recent scientific research has shown that ADMPF possesses several potential applications in the field of medicine and pharmacology.

Mechanism of Action

The exact mechanism of action of alpha,alpha-Dimethylphenethyl formate is not well understood. However, studies have shown that it may exert its effects through the modulation of various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
alpha,alpha-Dimethylphenethyl formate has been shown to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using alpha,alpha-Dimethylphenethyl formate in lab experiments is its low toxicity profile. Additionally, it is readily available and can be easily synthesized in the laboratory. However, one of the major limitations is its relatively low potency, which may limit its efficacy in certain experimental settings.

Future Directions

Several future directions for research on alpha,alpha-Dimethylphenethyl formate are possible. One potential area of research is the development of more potent analogs of alpha,alpha-Dimethylphenethyl formate that may possess greater efficacy in the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of alpha,alpha-Dimethylphenethyl formate and its potential applications in other fields of medicine and pharmacology.

Scientific Research Applications

Alpha,alpha-Dimethylphenethyl formate has been found to possess several potential applications in the field of medicine and pharmacology. Studies have shown that it possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been found to possess antitumor properties, making it a potential candidate for the treatment of cancer.

properties

CAS RN

10058-43-2

Product Name

alpha,alpha-Dimethylphenethyl formate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) formate

InChI

InChI=1S/C11H14O2/c1-11(2,13-9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

CFSCYYFRHIBXMS-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)OC=O

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OC=O

density

1.018-1.030 (20°)

Other CAS RN

10058-43-2

physical_description

Colourless liquid;  Dry, herbaceous, green, floral aroma

solubility

Soluble in mineral oil, most fixed oils and propylene glycol;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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